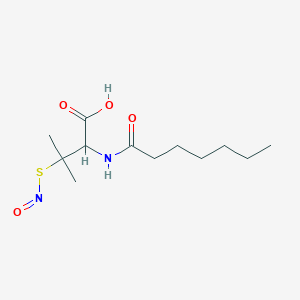
2-Amino-5,6-dimethyl-3-methylaminopyridine
Descripción general
Descripción
Synthesis Analysis The synthesis of 2-aminopyridines, including derivatives similar to 2-amino-5,6-dimethyl-3-methylaminopyridine, involves displacement reactions and selective methylation processes. For example, 2-aminopyridines can be elaborated by displacing a methylsulfinyl group from the 6-position of the pyridine ring, utilizing 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate as precursors (Teague, 2008). Another approach involves copper-catalyzed three-component reactions, which allow for regioselective synthesis of substituted amino-iminopyridines, showcasing the versatility in synthesizing substituted aminopyridines (Zhou et al., 2013).
Molecular Structure Analysis The molecular structure and crystallography of aminopyridines reveal detailed insights into their chemical behavior. For example, 2-amino-4-methylpyridine derivatives have been studied using DFT and X-ray crystallography, revealing their crystalline structures and hydrogen bonding patterns, which are crucial for understanding the molecular arrangement and reactivity (Bryndal et al., 2012).
Chemical Reactions and Properties The chemical reactivity of 2-aminopyridines varies significantly with substitution patterns, influencing their applications in synthesis and material science. For instance, the photochemical dimerization of 2-aminopyridines under ultraviolet irradiation forms dimers with unique chemical and physical properties, demonstrating the diverse reactivity of these compounds (Taylor & Kan, 1963).
Physical Properties Analysis The physical properties of 2-aminopyridines, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangement and intermolecular forces. Studies on compounds like 2-amino-4-methylpyridine derivatives offer insights into their vibrational modes and structural characteristics, which are pivotal for understanding their physical behavior (Bryndal et al., 2012).
Chemical Properties Analysis Aminopyridines exhibit a range of chemical properties, including basicity, nucleophilicity, and the ability to participate in various chemical reactions. The study of their reactivity, such as in the synthesis of complex molecules or in catalysis, underscores the importance of understanding the fundamental chemical properties of these compounds. Methylation reactions, for example, significantly affect the reactivity and properties of aminopyridines, indicating the impact of substituents on their chemical behavior (Barlin & Benbow, 1975).
Aplicaciones Científicas De Investigación
Enhancing Photodynamic Therapy
One study discusses pretreatments aimed at enhancing protoporphyrin IX accumulation in photodynamic therapy, which is used to improve clinical outcomes in skin treatments. This involves the use of keratolytics, curettage, microdermabrasion, or laser ablation, and penetration enhancers like dimethyl sulfoxide and oleic acid to increase the penetration of aminolevulinic acid, indirectly suggesting the importance of chemical modifications in therapeutic applications (Gerritsen et al., 2008).
Biochemical Effects of Derivatives
Research on the biological effects of acetamide, formamide, and their derivatives updates knowledge on their commercial importance and biological consequences, hinting at the complex interactions between chemical compounds and biological systems (Kennedy, 2001).
Asymmetric Dimethylarginine in Disease
The role of asymmetric dimethylarginine in cardiovascular and renal diseases is explored, emphasizing the competition with nitric oxide synthase and compromising nitric oxide synthesis. This highlights the impact of methylated amino acids on health, potentially paralleling research interests in compounds like 2-Amino-5,6-dimethyl-3-methylaminopyridine (Alpoim et al., 2015).
Neuroplasticity and Mental Health
Another study focuses on neuroplasticity as a mechanism of action for ketamine and classical psychedelics in treating depression. This underscores the importance of chemical compounds in modulating synaptic, structural, and functional changes in the brain, suggesting avenues for research into new therapeutic agents (Aleksandrova & Phillips, 2021).
Propiedades
IUPAC Name |
3-N,5,6-trimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGNHJHCCOWUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401712 | |
| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dimethyl-3-methylaminopyridine | |
CAS RN |
161091-50-5 | |
| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)
![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)








